molecular formula C14H22O3 B2894453 3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol CAS No. 2085689-71-8

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol

Cat. No. B2894453
M. Wt: 238.327
InChI Key: QOQSCPWLFOOGRD-UHFFFAOYSA-N
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Description

“3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol” is a chemical compound with the CAS Number: 2085689-71-8 . It has a molecular weight of 238.33 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-((benzyloxy)methyl)-3-methylpentane-1,5-diol . The InChI code is 1S/C14H22O3/c1-14(7-9-15,8-10-16)12-17-11-13-5-3-2-4-6-13/h2-6,15-16H,7-12H2,1H3 . The InChI key is QOQSCPWLFOOGRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 238.33 .

Scientific Research Applications

Fragrance Material Analysis

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol, due to its structural characteristics, may be analyzed within the context of fragrance materials. A review by Scognamiglio et al. (2012) on a similar fragrance ingredient, 3-methyl-5-phenylpentanol, outlines the detailed toxicologic and dermatologic profiles of such compounds. These substances, belonging to the Aryl Alkyl Alcohols group, are analyzed for their physical properties, acute toxicity, skin and eye irritation, skin sensitization, phototoxicity, and photoallergy data to assess safety in fragrances Fragrance material review on 3-methyl-5-phenylpentanol.

Antifungal Activities

The diol moiety, present in compounds like 3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol, is known for its biological activities. Jiao et al. (2012) characterized anti-2,4-bis(X-phenyl)pentane-2,4-diols for their crystal structures and evaluated their in vitro antifungal activities against several fungal species, demonstrating the potential of these compounds in developing antifungal agents Crystal structures and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols.

Catalyst Development for Chemical Synthesis

The compound and its related structures find application in catalysis, as illustrated by Kumar et al. (2016), who described the use of a chiral hydrogen bond donor catalyst for enantioselective α-aminations of 1,3-dicarbonyl compounds. This showcases the utility of such compounds in facilitating highly selective chemical transformations Tris(1,2-diphenylethylenediamine)cobalt(III) Complexes: Chiral Hydrogen Bond Donor Catalysts for Enantioselective α-Aminations of 1,3-Dicarbonyl Compounds.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3-methyl-3-(phenylmethoxymethyl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-14(7-9-15,8-10-16)12-17-11-13-5-3-2-4-6-13/h2-6,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQSCPWLFOOGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CCO)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol

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